molecular formula C6H3Cl2NaO2S B8681021 Sodium 3,5-dichlorobenzenesulfinate

Sodium 3,5-dichlorobenzenesulfinate

Cat. No.: B8681021
M. Wt: 233.05 g/mol
InChI Key: FZDYNHWTYRDABS-UHFFFAOYSA-M
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Description

Sodium 3,5-dichlorobenzenesulfinate is an organosulfur compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 5-positions and a sulfinate (-SO₂⁻) functional group. Sulfinate salts are typically used as intermediates in organic synthesis, leveraging their nucleophilic sulfinate group for coupling reactions or as reducing agents. Notably, confusion may arise due to naming similarities with sulfonates (e.g., Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, CAS 54970-72-8), which differ in oxidation state (sulfonate: -SO₃⁻ vs. sulfinate: -SO₂⁻) .

Properties

Molecular Formula

C6H3Cl2NaO2S

Molecular Weight

233.05 g/mol

IUPAC Name

sodium;3,5-dichlorobenzenesulfinate

InChI

InChI=1S/C6H4Cl2O2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

FZDYNHWTYRDABS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

  • Sodium 3,5-Dichlorobenzenesulfinate: The sulfinate group (-SO₂⁻) is less oxidized than sulfonates, making it more reactive in nucleophilic substitutions and redox reactions.
  • Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate (CAS 54970-72-8) : The sulfonate group (-SO₃⁻) confers higher stability and water solubility. The additional hydroxyl group at the 2-position introduces hydrogen-bonding capability, improving solubility in polar solvents .
  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) : This naphthalene-based disulfonate features two sulfonate groups and a hydroxyl substituent. The extended aromatic system enhances UV absorption, making it suitable for dye or analytical applications .

Structural and Physicochemical Properties

Property This compound* Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Molecular Formula C₆H₃Cl₂NaO₂S C₆H₃Cl₂NaO₄S C₁₀H₆K₂O₇S₂
Molecular Weight ~247.0 g/mol (estimated) 265.05 g/mol 384.48 g/mol
Aromatic Core Benzene Benzene Naphthalene
Substituents 3,5-dichloro, sulfinate 3,5-dichloro, 2-hydroxy, sulfonate 7-hydroxy, 1,3-disulfonate
Counterion Sodium Sodium Dipotassium
Applications Organic synthesis intermediate Cholesterol assay reagent, enzyme substrate Likely dye intermediate, analytical reagent

Solubility and Stability

  • Sulfinates : Generally less water-soluble than sulfonates due to reduced polarity but more soluble in organic solvents. Stability may vary with substituents; chloro groups can hinder hydrolysis.
  • Sulfonates : Higher water solubility (e.g., Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is used in aqueous assays due to its hydrophilic hydroxy and sulfonate groups) .
  • Dipotassium Salts : Potassium ions enhance solubility in polar aprotic solvents compared to sodium salts. The naphthalene core may reduce solubility in water due to hydrophobic stacking .

Key Differences and Limitations

  • Oxidation State : Sulfinates (-SO₂⁻) are more reactive but less stable than sulfonates (-SO₃⁻), limiting their use in aqueous systems.
  • Substituent Effects : Hydroxy groups enhance water solubility (), while chloro groups increase lipophilicity and electronic withdrawal.
  • Counterion Impact : Potassium salts () often exhibit higher solubility in organic media compared to sodium salts.

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